
N-(2-Hydroxyethyl)-1,5-pentanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-1,5-pentanediamine: is an organic compound with the molecular formula C7H18N2O It is a diamine with a hydroxyethyl group attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-1,5-pentanediamine typically involves the reaction of 1,5-pentanediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
1,5-Pentanediamine+Ethylene Oxide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxyethyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-1,5-pentanediamine.
Reduction: Formation of N-(2-aminoethyl)-1,5-pentanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-1,5-pentanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of surfactants, chelating agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-1,5-pentanediamine involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diamine structure allows it to act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparación Con Compuestos Similares
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar structure but with a shorter carbon chain.
Methyldiethanolamine: Another similar compound with two hydroxyethyl groups attached to a nitrogen atom.
Uniqueness: N-(2-Hydroxyethyl)-1,5-pentanediamine is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable tool in multiple fields.
Propiedades
Fórmula molecular |
C7H18N2O |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-(5-aminopentylamino)ethanol |
InChI |
InChI=1S/C7H18N2O/c8-4-2-1-3-5-9-6-7-10/h9-10H,1-8H2 |
Clave InChI |
PVEDNAQTIGMRLZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
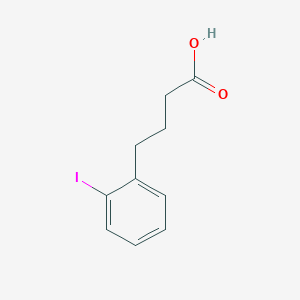
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

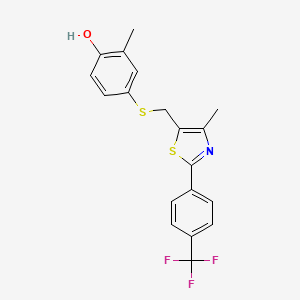
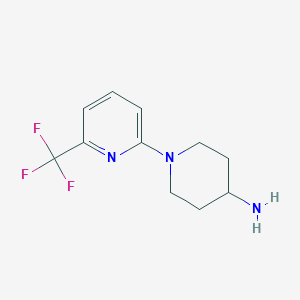
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
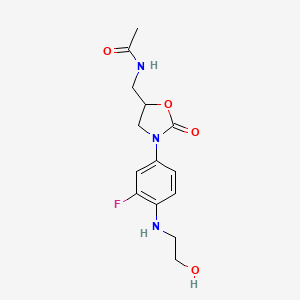
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)
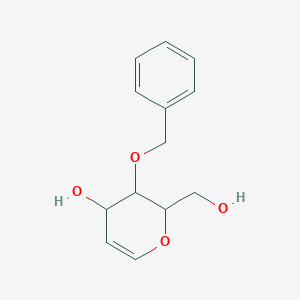
![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)


